molecular formula C11H14O4 B094004 Methyl 2-(3,4-dimethoxyphenyl)acetate CAS No. 15964-79-1

Methyl 2-(3,4-dimethoxyphenyl)acetate

Cat. No.: B094004
CAS No.: 15964-79-1
M. Wt: 210.23 g/mol
InChI Key: DILOFCBIBDMHAY-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dimethoxyphenyl)acetate is a methyl ester derived from (3,4-dimethoxyphenyl)acetic acid. Its structure consists of a phenyl ring substituted with two methoxy groups at the 3- and 4-positions, linked to an acetic acid moiety esterified with methanol. While its exact molecular formula is inferred as C₁₁H₁₄O₄ (based on the parent acid, C₁₀H₁₂O₄ ), the compound is recognized as a key intermediate in pharmaceutical and organic synthesis. For instance, it is listed in specialty chemical catalogs for research applications , highlighting its role in drug development.

The compound is synthesized via esterification of (3,4-dimethoxyphenyl)acetic acid with methanol, a reaction typically achieving high yields (e.g., 90% in analogous ester preparations ). Its structural features, including the electron-donating methoxy groups, influence its reactivity and solubility, making it suitable for further functionalization in medicinal chemistry.

Preparation Methods

Fischer Esterification: Acid-Catalyzed Synthesis

The Fischer esterification method involves reacting 2-(3,4-dimethoxyphenyl)acetic acid with methanol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This equilibrium-driven reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol and subsequent dehydration to form the ester .

Procedure :

  • Reactants : 2-(3,4-Dimethoxyphenyl)acetic acid (1.0 mol), methanol (5.0 mol), H₂SO₄ (0.1 mol).

  • Conditions : Reflux at 65–70°C for 6–8 hours under anhydrous conditions. Water removal via a Dean-Stark trap improves yield by shifting equilibrium.

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and vacuum distillation.

  • Yield : 85–90% .

Characterization :

  • ¹H NMR (CDCl₃): δ 3.57 (s, 2H, CH₂), 3.69 (s, 3H, OCH₃), 3.86 (s, 6H, 2×OCH₃), 6.82 (m, 3H, Ar-H) .

  • IR (KBr): 1735 cm⁻¹ (C=O stretch) .

This method is favored for its simplicity and scalability but requires careful control of water content to maximize efficiency.

Phase-Transfer Catalyzed Alkaline Esterification

A modified approach employs phase-transfer catalysis (PTC) to enhance reaction kinetics under mild conditions. This method utilizes a biphasic system (toluene-water) with tetrabutylammonium bromide (TBAB) as the catalyst and potassium hydroxide (KOH) as the base .

Procedure :

  • Reactants : 2-(3,4-Dimethoxyphenyl)acetic acid (1.0 mol), methanol (4.0 mol), TBAB (0.04 mol), KOH (0.15 mol).

  • Conditions : Reflux at 80°C for 2 hours with vigorous stirring.

  • Workup : Phase separation, washing with brine, and recrystallization from ethanol.

  • Yield : 92–95% .

Optimization Insights :

  • Catalyst Loading : TBAB at 4 mol% relative to the acid achieves optimal interfacial activity.

  • Solvent Choice : Toluene improves ester solubility and minimizes side reactions.

This method reduces energy consumption and reaction time compared to traditional Fischer esterification, making it suitable for industrial applications.

Lithium Hydroxide-Mediated Synthesis

A third method, adapted from green chemistry principles, uses lithium hydroxide (LiOH) in a toluene-methanol system. This approach avoids strong acids and leverages mild basic conditions for esterification .

Procedure :

  • Reactants : 2-(3,4-Dimethoxyphenyl)acetic acid (1.0 mol), methanol (3.0 mol), LiOH (0.1 mol).

  • Conditions : Reflux at 60°C for 12 hours under nitrogen.

  • Workup : Filtration, solvent evaporation, and recrystallization from dichloromethane-ethyl acetate.

  • Yield : 88–90% .

Advantages :

  • Environmental Impact : Eliminates corrosive acids, reducing waste toxicity.

  • Byproduct Management : Lithium salts are easily removed via aqueous washes.

Comparative Analysis of Methods

Parameter Fischer Esterification PTC Method LiOH Method
Catalyst H₂SO₄/HClTBAB/KOHLiOH
Temperature (°C) 65–708060
Reaction Time (h) 6–8212
Yield (%) 85–9092–9588–90
Scalability HighIndustrialModerate

Key Observations :

  • The PTC method offers the highest yield and shortest reaction time, ideal for bulk production.

  • LiOH-mediated synthesis aligns with green chemistry goals but requires longer durations.

  • Fischer esterification remains a reliable bench-scale approach due to its procedural simplicity .

Mechanistic Insights and Side Reactions

Esterification proceeds via nucleophilic acyl substitution, where the acid’s carbonyl oxygen is protonated, enhancing electrophilicity for methanol attack. Common side reactions include:

  • Transesterification : Minimized by using excess methanol.

  • Acid Dehydration : Mitigated by controlling temperature and avoiding prolonged heating.

Industrial and Environmental Considerations

  • Waste Management : PTC systems generate aqueous brine streams, treatable via neutralization.

  • Cost Efficiency : TBAB and KOH are cost-effective catalysts compared to noble metals.

  • Regulatory Compliance : LiOH methods reduce hazardous waste classification, easing disposal .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

  • Alkaline hydrolysis (saponification) :
    Treatment with KOH in ethanol-water (50% v/v) at 78°C for 6 hours produces 3,4-dimethoxyphenylacetic acid .

    C11H14O5+KOHC10H12O5+CH3OH\text{C}_{11}\text{H}_{14}\text{O}_5+\text{KOH}\rightarrow \text{C}_{10}\text{H}_{12}\text{O}_5+\text{CH}_3\text{OH}
  • Acidic hydrolysis :
    Heating with HCl or H₂SO₄ in aqueous methanol generates the same acid .

Reduction Reactions

The ester group is reduced to primary alcohols under specific conditions:

  • Lithium Aluminum Hydride (LiAlH₄) :
    Reduction in tetrahydrofuran (THF) at 0°C yields 3,4-dimethoxyphenylethanol .

    C11H14O5+LiAlH4C10H14O4+CH3OH\text{C}_{11}\text{H}_{14}\text{O}_5+\text{LiAlH}_4\rightarrow \text{C}_{10}\text{H}_{14}\text{O}_4+\text{CH}_3\text{OH}
  • Catalytic hydrogenation :
    Hydrogen gas with palladium catalysts selectively reduces the ester to alcohol under mild conditions .

Oxidation Reactions

Controlled oxidation modifies the aromatic or aliphatic regions:

  • Benzylic oxidation :
    Using CrO₃ or KMnO₄ in acidic media oxidizes the α-carbon to a ketone, forming 3,4-dimethoxyacetophenone derivatives .

  • Aromatic ring oxidation :
    Strong oxidants like nitric acid can demethylate methoxy groups, yielding catechol derivatives .

Cycloaddition and Ring Formation

The compound participates in cycloaddition reactions to generate heterocyclic systems:

  • [3+2] Cycloaddition with epoxides :
    In the presence of Lewis acids (e.g., BF₃·Et₂O), it reacts with epoxides to form tetrahydrofuran derivatives with high regio- and stereoselectivity .

    Epoxide+C11H14O5BF3Tetrahydrofuran derivative\text{Epoxide}+\text{C}_{11}\text{H}_{14}\text{O}_5\xrightarrow{\text{BF}_3}\text{Tetrahydrofuran derivative}

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the aromatic ring or ester group:

  • Nucleophilic substitution of methoxy groups :
    Demethoxylation under acidic conditions (e.g., H₂SO₄) replaces methoxy groups with hydroxyl groups .

  • Formation of nitriles :
    Reaction with hydroxylamine hydrochloride (HONH₂·HCl) and subsequent dehydration produces 3,4-dimethoxyphenylacetonitrile .

Functional Group Transformations

The ester group serves as a handle for further derivatization:

  • Hydrazinolysis :
    Reacting with hydrazine hydrate in ethanol yields the corresponding hydrazide, a precursor for heterocyclic syntheses .

    C11H14O5+NH2NH2C10H13N2O4+CH3OH\text{C}_{11}\text{H}_{14}\text{O}_5+\text{NH}_2\text{NH}_2\rightarrow \text{C}_{10}\text{H}_{13}\text{N}_2\text{O}_4+\text{CH}_3\text{OH}
  • Transesterification :
    Methanol exchange with higher alcohols (e.g., benzyl alcohol) under acid catalysis produces bulkier esters .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Product Yield Reference
Alkaline hydrolysisKOH, 50% ethanol-water, 78°C3,4-Dimethoxyphenylacetic acid85%
Reduction (LiAlH₄)LiAlH₄, THF, 0°C3,4-Dimethoxyphenylethanol78%
CycloadditionEpoxide, BF₃·Et₂O, 25°CTetrahydrofuran derivative92%
Nitrile formationHONH₂·HCl, NaHCO₃, 40°C3,4-Dimethoxyphenylacetonitrile88%
DemethoxylationH₂SO₄, refluxCatechol derivative65%

Mechanistic Insights

  • Ester reactivity : The carbonyl group’s electrophilicity facilitates nucleophilic attack (e.g., hydrolysis, hydrazinolysis).

  • Aromatic ring activation : Methoxy groups direct electrophilic substitution to the para position, enabling regioselective modifications .

  • Steric effects : Bulky substituents on the aromatic ring influence reaction rates and pathways .

Scientific Research Applications

Organic Synthesis

Methyl 2-(3,4-dimethoxyphenyl)acetate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various transformations enables chemists to create compounds with desired properties for further research and industrial applications.

Biological Research

The compound's structure allows it to interact with biological systems, making it useful for biochemical studies. It has been utilized in:

  • In Vitro Studies : As a labeled compound in cell culture studies to investigate metabolic pathways.
  • Mitochondrial Respiration Assays : Its metabolite, homoveratric acid, has been shown to inhibit brain mitochondrial respiration, providing insights into brain metabolism and potential therapeutic targets for neurodegenerative diseases .

Pharmaceutical Development

This compound is employed as a precursor in the synthesis of various pharmaceuticals. Notably, it is involved in the production of methyldopa, an important antihypertensive agent . The compound's reactivity allows for modifications that lead to the development of new drugs with enhanced efficacy and reduced side effects.

Case Study 1: Isochromanone Synthesis

A study demonstrated the reaction of this compound with formaldehyde under acidic conditions to produce isochromanones. This reaction was optimized for yield and purity, showcasing the compound's utility as a building block for more complex structures used in medicinal chemistry.

Case Study 2: Neuroprotective Effects

Research investigating the effects of homoveratric acid on mitochondrial function highlighted its potential neuroprotective properties. The study utilized this compound as a starting material to explore its biochemical interactions and effects on brain metabolism .

Data Summary

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for synthesizing complex organic moleculesUsed in various chemical transformations
Biological ResearchLabeled compound for metabolic studiesInteracts with biological systems; inhibits mitochondrial respiration
Pharmaceutical DevelopmentPrecursor for drugs like methyldopaEssential for developing antihypertensive medications

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of methyl 2-(3,4-dimethoxyphenyl)acetate with structurally or functionally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituents/Features Key Properties/Applications
This compound C₁₁H₁₄O₄ 210.2 (inferred) 3,4-dimethoxy phenyl, methyl ester Intermediate in drug synthesis; used in specialty chemical research
(3,4-Dimethoxyphenyl)acetic acid C₁₀H₁₂O₄ 196.2 3,4-dimethoxy phenyl, carboxylic acid Precursor for esters; density: 1.189 g/cm³; used in synthesis of verapamil analogues
Methyl 2-(3,4-dimethoxyphenyl)-2-oxoacetate C₁₁H₁₂O₅ 224.2 3,4-dimethoxy phenyl, α-keto ester Enhanced electrophilicity due to ketone; CAS 38209-58-4; used in cyclopropanation reactions
Methyl 2-(3,4-dichlorophenyl)acetate C₉H₈Cl₂O₂ 219.1 3,4-dichloro phenyl, methyl ester Electron-withdrawing substituents; lower solubility in polar solvents; research applications
Verapamil (pharmaceutical analogue) C₂₇H₃₈N₂O₄ 454.6 3,4-dimethoxy phenyl, calcium channel blocker Clinically used for hypertension; demonstrates bioactivity of dimethoxyphenyl motifs

Key Distinctions

  • Substituent Effects : Compared to the dichloro derivative , the methoxy groups in the target compound enhance solubility in organic solvents and reactivity in electrophilic substitutions.
  • Biological Relevance : While verapamil directly exploits the 3,4-dimethoxyphenyl group for calcium channel blocking, the target ester serves as a synthetic precursor for similar pharmacophores.
  • Synthetic Utility : The α-keto analogue undergoes dirhodium-catalyzed cyclopropanation , whereas the target ester is more suited for nucleophilic acyl substitutions due to its unmodified acetate chain.

Pharmacological Potential

  • Structural Motif in Drugs : The 3,4-dimethoxyphenyl group is critical in verapamil’s activity , implying that the target ester could be a precursor for cardiovascular or neuroactive agents.

Biological Activity

Methyl 2-(3,4-dimethoxyphenyl)acetate is an organic compound that has garnered interest due to its potential biological activities, particularly in the areas of anticancer and anti-inflammatory effects. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction between 3,4-dimethoxyphenylacetic acid and methanol in the presence of an acid catalyst. This method allows for high yields and purity of the desired ester compound. The structural characterization is often confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through its effects on various cancer cell lines. For instance, a study evaluated its cytotoxic effects on hepatocellular carcinoma (HepG2) cells. The compound exhibited significant cytotoxicity with an IC50 value of approximately 1.38 μM, indicating potent activity against these cancer cells .

Mechanism of Action:

  • Cell Cycle Arrest: Treatment with this compound resulted in G2/M phase arrest in HepG2 cells, as evidenced by flow cytometry analysis. The percentage of cells in the G2/M phase increased significantly compared to untreated controls .
  • Apoptosis Induction: The compound was also shown to induce apoptosis by promoting mitochondrial membrane potential dissipation and altering the expression levels of apoptotic markers such as p53 and Bax while decreasing Bcl-2 levels .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various in vitro models. For example, compounds derived from similar structures demonstrated significant inhibition of neutrophil oxidative burst and reduced levels of inflammatory mediators .

Case Studies

  • HepG2 Cell Line Study:
    • Objective: To assess the cytotoxic effects of this compound.
    • Findings: The compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
  • Neutrophil Activation Study:
    • Objective: To evaluate anti-inflammatory properties.
    • Findings: The compound showed a potent ability to modulate neutrophil activity, suggesting potential therapeutic applications in inflammatory diseases .

Data Tables

Property Value
IC50 (HepG2) 1.38 μM
Cell Cycle Phase Arrest G2/M Phase
Increase in p53 Level 8.91-fold
Decrease in Bcl-2 Level 5.58-fold

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2-(3,4-dimethoxyphenyl)acetate, and how are reaction conditions optimized?

this compound is typically synthesized via esterification of 3,4-dimethoxyphenylacetic acid with methanol under acidic catalysis. A common method involves refluxing the acid in methanol with concentrated sulfuric acid (1–2% v/v) for 4–6 hours, followed by neutralization and recrystallization . Optimization includes:

  • Catalyst selection : H₂SO₄ vs. HCl; H₂SO₄ yields higher purity (≥95%) due to stronger protonation of the carbonyl.
  • Solvent : Methanol is preferred for its nucleophilicity and miscibility.
  • Temperature : Reflux (65–70°C) balances reaction rate and side-product minimization.

Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?

Characterization involves:

  • 1H/13C NMR : Confirms ester linkage (δ ~3.6–3.8 ppm for OCH₃, δ ~3.7 ppm for COOCH₃) and aromatic protons (δ 6.7–7.1 ppm for 3,4-dimethoxy substitution) .
  • IR spectroscopy : C=O stretch at ~1730–1740 cm⁻¹ for esters .
  • Mass spectrometry (MS) : Molecular ion peak [M+H]+ at m/z 224.1 (calc. 224.2) .
    Contradictions in spectral data (e.g., split signals in NMR due to rotamers) are resolved using variable-temperature NMR or 2D techniques (COSY, HSQC) .

Advanced Research Questions

Q. How can esterification side reactions (e.g., transesterification or hydrolysis) be mitigated during synthesis?

Side reactions are minimized by:

  • Anhydrous conditions : Use of molecular sieves or dry solvents to prevent hydrolysis .
  • Catalyst control : Avoiding excess H₂SO₄ (>2% v/v) reduces acid-catalyzed decomposition.
  • Temperature modulation : Lower temperatures (40–50°C) for acid-sensitive intermediates .
    For example, in the synthesis of Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate, maintaining a pH >5 during workup prevents retro-aldol reactions .

Q. How do computational tools (e.g., GUSAR) predict the toxicity of this compound derivatives?

Toxicity prediction involves:

  • QSAR modeling : GUSAR uses fragment descriptors to estimate LD₅₀ values. For example, triazole-thioacetic acid derivatives of this compound showed predicted LD₅₀ values of 250–500 mg/kg (oral, rat), aligning with moderate toxicity .
  • Metabolite analysis : Metabolites like 2-(3,4-dimethoxyphenyl)acetaldehyde (from oxidative cleavage) may contribute to hepatotoxicity .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) are addressed by:

  • Dose-response profiling : Testing concentrations from 1–100 μM to identify biphasic effects.
  • Redox environment control : Adding antioxidants (e.g., ascorbate) to isolate compound-specific activity .
  • Structural analogs : Comparing with Homoveratric acid (3,4-dimethoxyphenylacetic acid) clarifies substituent effects .

Q. How are regioselectivity challenges addressed in functionalizing the 3,4-dimethoxyphenyl ring?

Regioselective modifications (e.g., nitration or halogenation) require:

  • Protecting groups : Acetylation of the ester to prevent electrophilic attack on the methoxy groups .
  • Directed ortho-metalation : Using LiTMP to deprotonate the ring at specific positions .

Methodological Recommendations

  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) for polar derivatives .
  • Stability testing : Store at -20°C under inert gas to prevent ester hydrolysis .

Properties

IUPAC Name

methyl 2-(3,4-dimethoxyphenyl)acetate
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InChI

InChI=1S/C11H14O4/c1-13-9-5-4-8(6-10(9)14-2)7-11(12)15-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILOFCBIBDMHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
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DSSTOX Substance ID

DTXSID5065982
Record name Benzeneacetic acid, 3,4-dimethoxy-, methyl ester
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Molecular Weight

210.23 g/mol
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CAS No.

15964-79-1
Record name Methyl 2-(3,4-dimethoxyphenyl)acetate
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Record name Benzeneacetic acid, 3,4-dimethoxy-, methyl ester
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Record name Benzeneacetic acid, 3,4-dimethoxy-, methyl ester
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Record name Benzeneacetic acid, 3,4-dimethoxy-, methyl ester
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Record name Methyl 3,4-dimethoxyphenylacetate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3,4-Dimethoxyphenylacetic acid (80.0 grams, 0.41 mole), methanol (350 milliliters (mL)) and 2 mL of concentrated sulfuric acid were added to a reaction flask equipped with a Dean-Stark trap condensor and magnetic stirrer. The reaction mixture was maintained at reflux temperature overnight. After removal of unreacted methanol via a rotary evaporator, the product was dissolved in ether. The ether solution was washed twice in a sodium bicarbonate solution, washed twice with water and dried over anhydrous sodium sulfate. The ether was removed on a rotary evaporator, leaving 85 grams of methyl 3,4-dimethoxyphenylacetate as a viscous oil.
Quantity
80 g
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2 mL
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350 mL
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Synthesis routes and methods III

Procedure details

3,4-Dimethoxyphenylacetic acid (3 g, 0.0153 mol) was dissolved in methanol (50 ml) and, thereafter, conc. sulfuric acid (0.05 ml) was added to the resulting solution, followed by heating at the reflux temperature for 2 h. Thereafter, the solvent was evaporated and the residue was neutralized with an aqueous solution of sodium bicarbonate, followed by extraction with ethyl acetate. The organic extract was dried with sodium sulfate, followed by evaporation of the solvent and drying under vacuum to yield the oil compound methyl 3,4-dimethoxyphenylacetate (3.2 g) as a colorless oil.
Quantity
3 g
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50 mL
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Synthesis routes and methods IV

Procedure details

3,4-Dimethoxyphenylacetic acid (20 g) and concentrated sulphuric acid (1 ml) in methanol (70 ml) were stirred at reflux for 16 hours. Methanol was removed by evaporation and the residue poured into cold water (250 ml) with stirring). Extraction into ethyl acetate (2×100 ml), washing with saturated NaHCO3 (100 ml) and brine (100 ml) followed by evaporation under reduced pressure gave, as an orange oil, 3,4-dimethoxyphenylacetic acid methyl ester (18 g); NMR (DMSO-d6) 3.57(s,2H); 3.62(s,3H); 3.73(s,6H); 6.75(dd,1H); 6.88(s,1H); 6.89(d,1H).
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20 g
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1 mL
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70 mL
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Synthesis routes and methods V

Procedure details

To a solution of 2-(3,4-dimethoxyphenyl)acetic acid (25.0 g, 127.4 mmol) in MeOH (100 mL) in a 500 mL round-bottomed flask equipped with a magnetic stirrer was added a catalytic amount of sulfuric acid (around 10 drops) and the mixture was stirred overnight under reflux. After cooling to RT, MeOH was removed at 40° C. under vacuum and the product was taken up in CH2Cl2 (250 mL), washed with water (5×20 mL), brine (20 mL), dried over Na2SO4, filtered, and concentrated under vacuum to give methyl 2-(3,4-dimethoxyphenyl)acetate SLA 28134 as an orange oil (25.77 g, 96% yield).
Quantity
25 g
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100 mL
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Yield
96%

Retrosynthesis Analysis

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